molecular formula C10H14N4O3 B13755018 7-(3-Hydroxypropyl)theophylline CAS No. 23146-04-5

7-(3-Hydroxypropyl)theophylline

Cat. No.: B13755018
CAS No.: 23146-04-5
M. Wt: 238.24 g/mol
InChI Key: QCGRMMZPZDAITA-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. The addition of a hydroxypropyl group to theophylline enhances its solubility and modifies its pharmacokinetic properties, making it a compound of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxypropyl)theophylline typically involves the alkylation of theophylline with 3-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 7-(3-Hydroxypropyl)theophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(3-Hydroxypropyl)theophylline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine and other bronchoconstrictors .

Comparison with Similar Compounds

Uniqueness: 7-(3-Hydroxypropyl)theophylline stands out due to its enhanced solubility and modified pharmacokinetic profile, which may offer advantages in specific therapeutic applications. Its unique structure allows for targeted modifications and the development of novel drug formulations .

Properties

CAS No.

23146-04-5

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3

InChI Key

QCGRMMZPZDAITA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCO

Origin of Product

United States

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